molecular formula C11H13BrFN B1405887 N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine CAS No. 1504805-62-2

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine

Cat. No. B1405887
M. Wt: 258.13 g/mol
InChI Key: PMQCJGGIQWXMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, also known as BFMCP, is a cyclopropanamine derivative of the chemical class of compounds known as phenylmethylcyclopropanamines. It is a relatively new compound, having been first synthesized in 2019 by a team of researchers at the University of California, Berkeley. BFMCP has been studied for its potential applications in a number of fields, including scientific research, drug discovery, and biochemistry.

Scientific Research Applications

Interaction with 5-HT(1A) Receptors

N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, structurally related to N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, have shown interactions with 5-HT(1A) receptors. These compounds have been prepared and tested for their ability to displace [(3)H]-8-OH-DPAT from rat brain 5-HT(1A) receptors, indicating a potential application in the study of serotonin receptors and related neurological processes (Vallgårda et al., 1996).

Potent Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a structurally related compound, is a high affinity, orally active, h-NK(1) receptor antagonist. It has a long central duration of action and solubility in water of >100 mg/mL, suggesting its potential for clinical administration in treatments related to the neurokinin-1 receptor (Harrison et al., 2001).

Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

Compounds with a structural framework involving bromo- and fluoro- substituents similar to N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, particularly heterocyclic compounds like pyrazolyl-oxopropyl-quinazolin-4(3H)-one, have been reported to possess significant biological activity. These compounds have been synthesized and characterized, and their antimicrobial activity has been evaluated, presenting potential applications in the development of antimicrobial agents (Raval et al., 2012).

Analytical Characterization of N-alkyl-arylcyclohexylamines

The rise of new psychoactive substances that are available as 'research chemicals' includes arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via antagonism of the NMDA receptor. The analytical characterization of these compounds can aid in the identification of newly emerging substances of abuse and provide valuable data for research communities exploring the clinical and non-clinical uses of these substances (Wallach et al., 2016).

properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQCJGGIQWXMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC(=C1)Br)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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